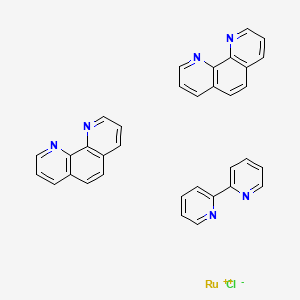
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: is a coordination complex that features ruthenium as the central metal ion, coordinated with bipyridyl and phenanthroline ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride typically involves the reaction of ruthenium chloride with bipyridyl and phenanthroline ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the coordination of the ligands to the ruthenium center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and controlled environments would be essential to maintain consistency and quality in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized ruthenium back to its original state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new drugs.
Industry: Utilized in the development of new materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center can undergo changes in oxidation state, which is crucial for its catalytic activity. The bipyridyl and phenanthroline ligands play a significant role in stabilizing the complex and enhancing its reactivity .
Comparación Con Compuestos Similares
?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: can be compared with other similar coordination complexes, such as:
Ruthenium(2+) bipyridyl chloride: Lacks the phenanthroline ligand, which may affect its stability and reactivity.
Copper(2+) bipyridyl bis(phen) chloride: Similar coordination environment but with copper as the central metal ion, leading to different chemical properties and applications.
These comparisons highlight the unique properties of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride , particularly its stability and versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C34H24ClN6Ru+ |
|---|---|
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q;;;;+2/p-1 |
Clave InChI |
HGKWXGDGCGMDCZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12496924.png)
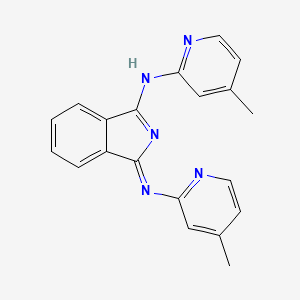
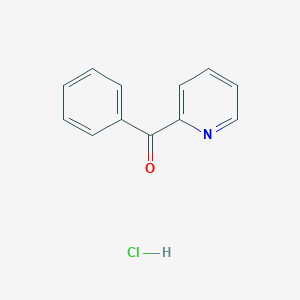
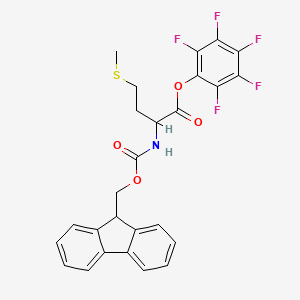
![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)

![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)
![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)
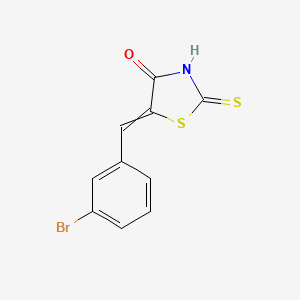
![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496978.png)
![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)

